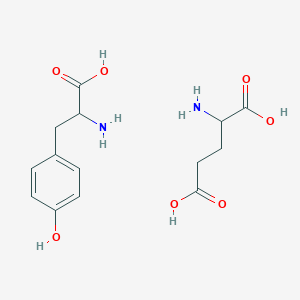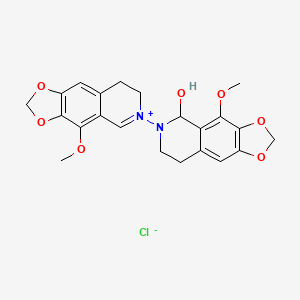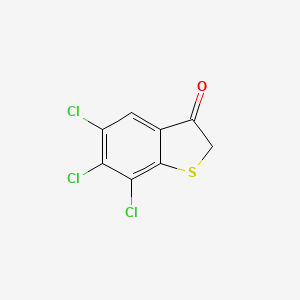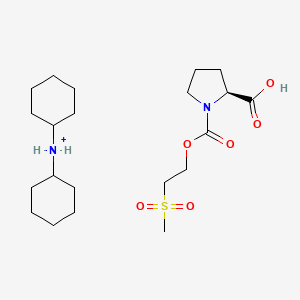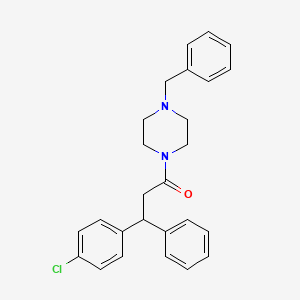
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a benzyl group and a phenethyl ketone moiety, which includes a p-chlorophenyl group. Its unique structure contributes to its varied chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzophenone with benzylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like toluene. The mixture is heated to facilitate the formation of the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted aromatic compounds are formed, depending on the reagents used.
Scientific Research Applications
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential neuroprotective and antimicrobial properties.
Biological Research: The compound is used in studies related to oxidative stress and inflammation, providing insights into its therapeutic potential.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone involves its interaction with specific molecular targets. The compound can modulate oxidative phosphorylation pathways, affecting cellular energy production. It also interacts with enzymes and receptors involved in inflammatory responses, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Shares the p-chlorophenyl group but lacks the piperazine and benzyl moieties.
Benzylpiperazine: Contains the piperazine ring with a benzyl group but lacks the phenethyl ketone structure.
Uniqueness
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .
Properties
CAS No. |
25174-65-6 |
|---|---|
Molecular Formula |
C26H27ClN2O |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H27ClN2O/c27-24-13-11-23(12-14-24)25(22-9-5-2-6-10-22)19-26(30)29-17-15-28(16-18-29)20-21-7-3-1-4-8-21/h1-14,25H,15-20H2 |
InChI Key |
ORMJQSPHTHSBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


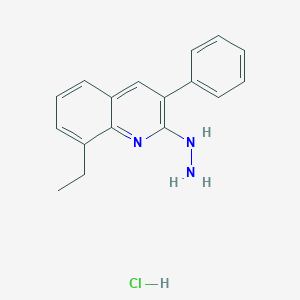
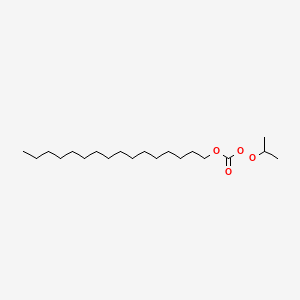
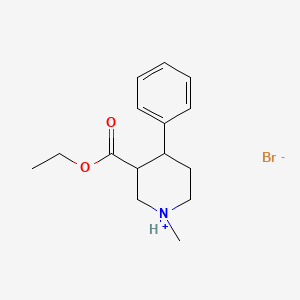


![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
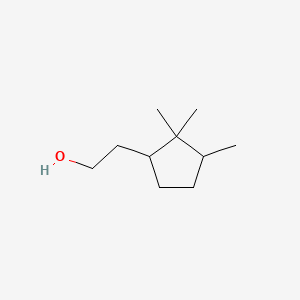
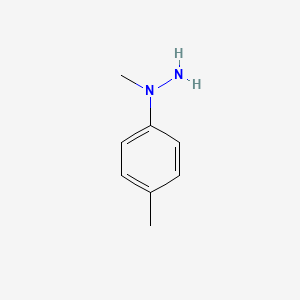
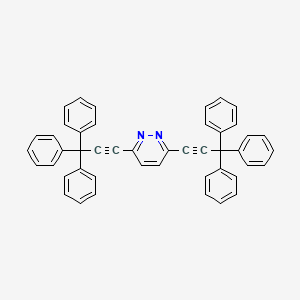
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
